molecular formula C26H33NO7 B12429714 Guanfu base G

Guanfu base G

Cat. No.: B12429714
M. Wt: 471.5 g/mol
InChI Key: CXQAPRGJWIADOG-UUOXRBFMSA-N
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Description

Guanfu base G is a diterpenoid alkaloid isolated from the root of Aconitum coreanum (Lévl.) Rapaics, a traditional Chinese medicinal herb.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanfu base G is typically isolated from the root of Aconitum coreanum using pH-zone-refining counter-current chromatography. The process involves a two-phase solvent system of petroleum ether, ethyl acetate, methanol, and water (5:5:1:9, v/v/v/v), with 10 mM triethylamine in the upper phase and 10 mM hydrochloric acid in the lower phase .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root of Aconitum coreanum, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Guanfu base G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under specific conditions to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced pharmacological activities and reduced toxicity .

Mechanism of Action

Guanfu base G exerts its effects primarily by blocking potassium and sodium channels in cardiac cells, thereby prolonging the effective refractory period and preventing arrhythmias. The compound also inhibits the human ether-a-go-go related gene (HERG) potassium channel, which plays a crucial role in cardiac repolarization . This dual mechanism of action makes this compound a potent anti-arrhythmic agent .

Properties

Molecular Formula

C26H33NO7

Molecular Weight

471.5 g/mol

IUPAC Name

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22?,23-,24?,25-,26-/m0/s1

InChI Key

CXQAPRGJWIADOG-UUOXRBFMSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C

Canonical SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C

Origin of Product

United States

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